molecular formula C14H14FNO2S B5812812 N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide

N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide

Cat. No. B5812812
M. Wt: 279.33 g/mol
InChI Key: USNYUKZSDIYELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide, also known as FMPS, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide involves the inhibition of carbonic anhydrase II enzyme activity. This enzyme is responsible for catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. This compound binds to the active site of the enzyme and inhibits its activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of carbonic anhydrase II enzyme activity. This leads to a decrease in the production of bicarbonate ions, which can have a variety of effects on the body. For example, this compound has been shown to have an anti-convulsant effect in animal models, which may be related to its ability to decrease the production of bicarbonate ions in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide in lab experiments is its potency as an inhibitor of carbonic anhydrase II enzyme activity. This makes it a useful tool for studying the role of this enzyme in biological systems. However, one of the limitations of using this compound is its specificity for carbonic anhydrase II. This means that it may not be useful for studying other enzymes or biological processes.

Future Directions

There are many future directions for research involving N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide. One area of interest is the development of new sulfonamide compounds that can selectively inhibit different carbonic anhydrase isoforms. Another area of interest is the use of this compound in the treatment of diseases such as epilepsy and glaucoma, which are characterized by abnormal bicarbonate ion production. Overall, this compound is a useful tool for studying the role of sulfonamides in biological systems and has many potential applications in the field of medicinal chemistry and pharmacology.

Synthesis Methods

The synthesis of N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with aniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane. The product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide has been widely used in scientific research as a tool to study the role of sulfonamides in biological systems. It has been shown to have a variety of applications in the field of medicinal chemistry, biochemistry, and pharmacology. One of the main applications of this compound is in the study of carbonic anhydrase enzymes. This compound has been shown to be a potent inhibitor of carbonic anhydrase II, which is an important enzyme involved in the regulation of acid-base balance in the body.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-11-7-8-13(15)9-14(11)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNYUKZSDIYELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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